Enhanced Lipophilicity (LogP 3.64) Drives Superior Membrane Permeability vs. Sp-8-Br-PET-cGMPS
Sp-8-pCPT-PET-cGMPS is designed for superior cellular uptake. Its lipophilicity is quantified with a LogP value of 3.64 [1]. This modification results in the compound being described as 'much more lipophilic and membrane-permeant' compared to the closely related analog, Sp-8-Br-PET-cGMPS . While exact permeability coefficients (e.g., Papp) are not reported in vendor datasheets, the significant increase in lipophilicity is a direct physicochemical driver for enhanced passive diffusion across cell membranes.
| Evidence Dimension | Lipophilicity and Relative Membrane Permeability |
|---|---|
| Target Compound Data | LogP = 3.64 |
| Comparator Or Baseline | Sp-8-Br-PET-cGMPS (Lipophilicity not specified but described as 'less lipophilic' than Sp-8-pCPT-PET-cGMPS) |
| Quantified Difference | Target compound is 'much more lipophilic and membrane-permeant' (qualitative but consistent across multiple vendor datasheets) |
| Conditions | Physicochemical measurement (LogP) and vendor assessment based on structural modifications (8-pCPT vs. 8-Br). |
Why This Matters
Higher lipophilicity ensures more efficient and reliable intracellular delivery in cell-based assays, reducing the required working concentration and minimizing potential off-target effects or solvent toxicity associated with high doses.
- [1] BIOLOG Life Science Institute. (n.d.). Product Datasheet: Sp-8-pCPT-PET-cGMPS (Cat. No. C 047). View Source
